2,6-Dichloro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2,6-Dichloro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with chlorine and methyl groups. The unique structure of this compound makes it valuable in various chemical reactions and applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2,6-dichloro-3-methylaniline with bis(pinacolato)diboron. The reaction is usually catalyzed by a palladium complex, such as palladium(II) acetate, in the presence of a base like potassium acetate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Anilines: Formed through nucleophilic substitution of chlorine atoms.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
2,6-Dichloro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline depends on the specific reaction or application. In coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that couples with aryl or vinyl halides. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
2,6-Dichloro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct reactivity and properties. The presence of both chlorine and methyl groups, along with the boronic ester, allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
2,6-dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BCl2NO2/c1-7-8(6-9(15)11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6H,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNRKVUUZHGXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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